

Application of iMATCH Screening in the S2101 Trial: Application Notes and Protocols

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Compound of Interest		
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These application notes provide a detailed overview of the Individualized Molecular Analyses to Advance Cancer Therapy (iMATCH) screening process as applied in the **S2101** (BiCaZO) clinical trial. The **S2101** trial is a phase II study evaluating the combination of cabozantinib and nivolumab in patients with advanced melanoma or squamous cell head and neck cancer. A core component of this trial is the real-time molecular profiling of patient tumors to stratify them based on two key biomarkers: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS).[1][2][3][4][5]

Introduction to iMATCH and the S2101 Trial

The iMATCH initiative is a precision medicine master protocol focused on immunotherapy, with the **S2101** trial serving as its pilot study.[2] The primary goal of the iMATCH screening in **S2101** is to assess the feasibility of delivering molecular profiling results to clinicians within a 21-day timeframe to guide patient stratification.[2][3] Patients are categorized into one of four cohorts based on high or low TMB and TIS scores.[3] This stratification aims to investigate the correlation between these biomarkers and the clinical response to the combination therapy of cabozantinib, a multi-targeted tyrosine kinase inhibitor, and nivolumab, a PD-1 immune checkpoint inhibitor.[1][4]

Data Presentation



As the **S2101** trial is ongoing, comprehensive quantitative data on patient outcomes within each biomarker-defined cohort is not yet publicly available. The following tables outline the structure for data presentation upon trial completion and reporting.

Table 1: Patient Stratification in the **S2101** Trial

Biomarker Cohort	Tumor Mutational Burden (TMB)	Tumor Inflammation Signature (TIS)	Number of Patients (Stage 1)	Target Enrollment (Stage 2)
1	High	High	TBD	30
2	High	Low	TBD	30
3	Low	High	TBD	30
4	Low	Low	TBD	30
Total	60	120		

TBD: To be determined upon completion of the trial stage.

Table 2: Key Endpoints of the **S2101** Trial



Endpoint Type	Endpoint	Description
Primary	Feasibility of Molecular Characterization	Proportion of patients with biopsy results available within 21 days.
Objective Response Rate (ORR)	Rate of confirmed complete or partial responses in each biomarker cohort.	
Secondary	Disease Control Rate (DCR)	Percentage of patients with a complete response, partial response, or stable disease.
Progression-Free Survival (PFS)	Time from treatment initiation to disease progression or death.	
Overall Survival (OS)	Time from treatment initiation to death from any cause.	
Safety and Tolerability	Incidence and severity of adverse events.	

Experimental Protocols

The following are detailed methodologies for the key iMATCH screening experiments.

Tumor Biopsy and Sample Processing

A fresh tumor biopsy is required for the iMATCH screening. The protocol specifies the collection of formalin-fixed, paraffin-embedded (FFPE) tissue blocks.

Protocol:

- Biopsy Collection: Obtain a fresh tumor biopsy from a site not previously irradiated.
- Fixation: Immediately fix the tissue in 10% neutral buffered formalin for 6 to 72 hours.
- Processing: Process the fixed tissue and embed in paraffin to create FFPE blocks.



- Sectioning: Cut sections of 4-5 μm thickness. One section is stained with Hematoxylin and Eosin (H&E) for pathological review to confirm tumor presence and estimate tumor cellularity.
 A minimum of 20% tumor cellularity is typically required.
- Nucleic Acid Extraction:
 - For DNA extraction (for TMB analysis), macro-dissect the tumor-rich areas from unstained slides. Extract DNA using a commercially available kit optimized for FFPE tissue.
 - For RNA extraction (for TIS analysis), macro-dissect the tumor-rich areas from unstained slides. Extract RNA using a commercially available kit for FFPE tissue, including a DNase treatment step to remove contaminating DNA.
- Quality Control: Assess the quantity and quality of the extracted DNA and RNA using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). Assess nucleic acid integrity using a method like the DNA Integrity Number (DIN) or RNA Integrity Number (RIN) on an Agilent Bioanalyzer or similar instrument.

Tumor Mutational Burden (TMB) Analysis by Whole Exome Sequencing (WES)

TMB is a quantitative measure of the total number of somatic mutations per megabase of the genome. In the **S2101** trial, TMB is determined using Whole Exome Sequencing (WES).[2][6]

Protocol:

- Library Preparation:
 - Fragment the extracted genomic DNA to the desired size range (typically 150-200 bp).
 - Perform end-repair, A-tailing, and ligation of sequencing adapters.
 - Amplify the adapter-ligated DNA via PCR.
- Exome Capture:



- Hybridize the prepared DNA library with biotinylated probes targeting the exonic regions of the genome.
- Capture the probe-hybridized DNA fragments using streptavidin-coated magnetic beads.
- Wash the beads to remove non-specific, non-exonic DNA.
- Amplify the captured exome library by PCR.

Sequencing:

- Quantify the final exome library and pool multiple libraries for sequencing.
- Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis:

- Quality Control: Trim adapter sequences and filter out low-quality reads.
- Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38).
- Variant Calling: Identify somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) by comparing the tumor exome data to a matched normal blood sample or a reference population database to filter out germline variants.

TMB Calculation:

- Filter the identified somatic mutations to exclude known driver mutations in cancer genes that might not reflect the overall mutational load.
- Count the total number of remaining non-synonymous somatic mutations.
- Calculate the TMB by dividing the total count of mutations by the size of the captured exome region in megabases (Mb). The result is expressed as mutations/Mb.
- Categorization: Classify the TMB score as "High" or "Low" based on a pre-defined cutoff value.



Tumor Inflammation Signature (TIS) Analysis by Gene Expression Profiling

TIS is a multi-gene signature that reflects the presence of a peripherally suppressed, adaptive immune response within the tumor microenvironment. It is measured by analyzing the expression levels of a specific set of genes.[3][7]

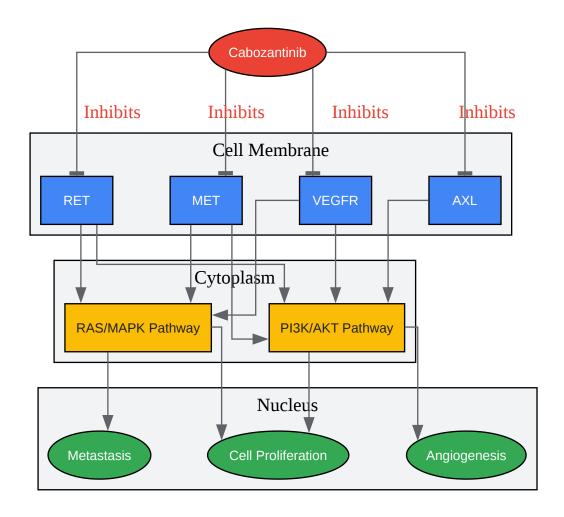
Protocol:

- Gene Expression Assay:
 - Utilize a targeted gene expression profiling platform (e.g., NanoString nCounter, or RNA-Seq with a specific gene panel). The TIS panel typically includes 18 genes involved in antigen presentation, T-cell and NK cell biology, and interferon-gamma signaling.[7]
- Data Acquisition:
 - Hybridize the extracted tumor RNA with gene-specific probes.
 - Quantify the expression levels of the target genes.
- Data Analysis:
 - Normalization: Normalize the raw gene expression counts to control for technical variability. This may involve using housekeeping genes or other platform-specific normalization methods.
 - TIS Score Calculation:
 - Apply a weighted algorithm to the normalized expression values of the 18 genes in the TIS panel.
 - The algorithm combines the expression levels of these genes to generate a single, continuous TIS score.
 - Categorization: Classify the TIS score as "High" or "Low" based on a pre-defined threshold.



Mandatory Visualizations Signaling Pathways

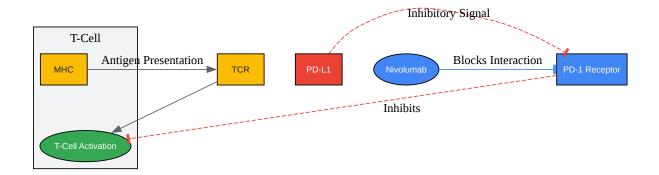
The therapeutic agents used in the **S2101** trial, cabozantinib and nivolumab, modulate distinct but potentially synergistic signaling pathways.



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Caption: Cabozantinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.





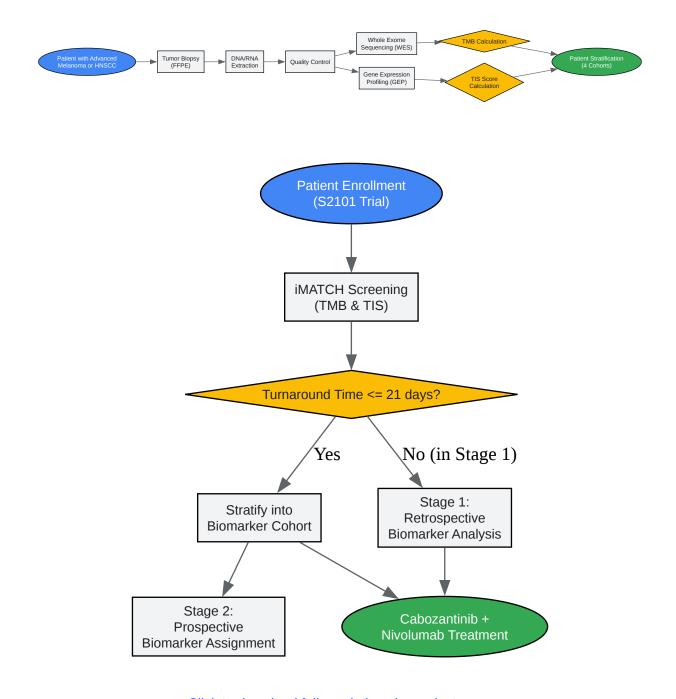
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Caption: Nivolumab blocks the PD-1/PD-L1 interaction, restoring T-cell anti-tumor activity.

Experimental Workflows

The following diagrams illustrate the workflows for the iMATCH screening process in the **S2101** trial.





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